Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a compound with the CAS Number: 1245645-77-5 . It has a molecular weight of 170.17 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
1,2,4-oxadiazoles, such as Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
Molecular Structure Analysis
The Inchi Code of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is 1S/C7H10N2O3/c1-3-5-8-6 (9-12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.
Physical And Chemical Properties Analysis
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. It can be used to prepare derivatives where the 5-trichloromethyl and/or ester functionalities are replaced by various nucleophiles. This enables the creation of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, which are significant in integrating biologically relevant molecules (Ž. Jakopin, 2018).
Synthesis of Hybrid Molecules
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is used in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules have been tested for antimicrobial, antilipase, and antiurease activities, displaying moderate to good antimicrobial activity against various microorganisms (Basoğlu, Ulker, Alpay‐Karaoglu, Demirbas, 2013).
Synthesis of Antihypertensive Agents
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate derivatives have been synthesized, such as 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. One of the derivatives exhibited antihypertensive activity in rats, highlighting its potential in developing new antihypertensive drugs (Santilli, Morris, 1979).
Development of Antimicrobial Agents
Ethyl 1-aminotetrazole-5-carboxylate derivatives, including 1,2,4-oxadiazole-5-thiol structure, have been synthesized and evaluated for antimicrobial properties. These compounds represent significant advances in the development of new antimicrobial agents (Taha, El-Badry, 2010).
Synthesis of 1,3,4-Oxadiazol-2(3H)-ones
In another study, 5-Substituted-2-ethoxy-1,3,4-oxadiazoles were prepared using a one-pot sequential process, leading to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. This process is valuable for the efficient synthesis of these biologically interesting compounds (Wet-osot, Phakhodee, Pattarawarapan, 2017).
Synthesis of Anti-Mycobacterial Agents
Ethyl imidazole-1-carboxylate has been used as a novel agent for synthesizing highly substituted 1,2,4-oxadiazol-5(4H)-ones. These compounds have shown promising activity against Mycobacterium tuberculosis, making them potential candidates for anti-mycobacterial therapies (IndrasenaReddy, Aruna, Sudhakarbabu, Yogeeswari, Sriram, 2017).
Safety And Hazards
The safety information for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXGONDMMURUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676394 |
Source
|
Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
1245645-77-5 |
Source
|
Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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